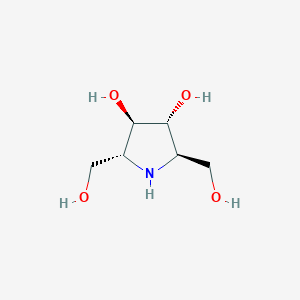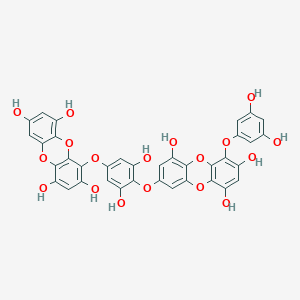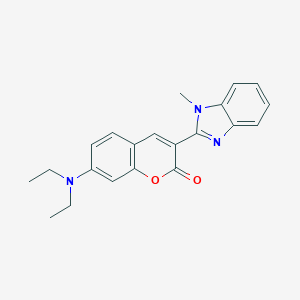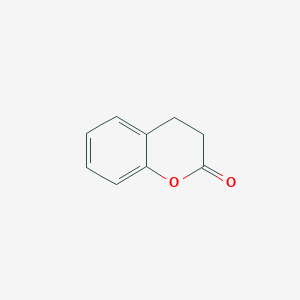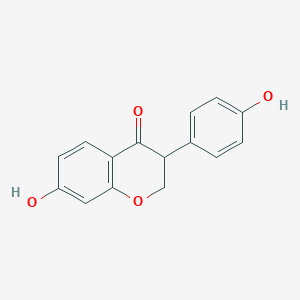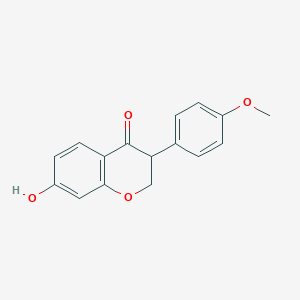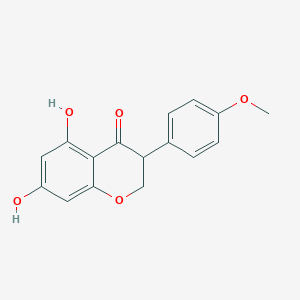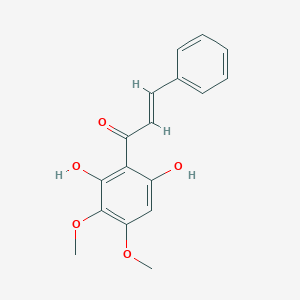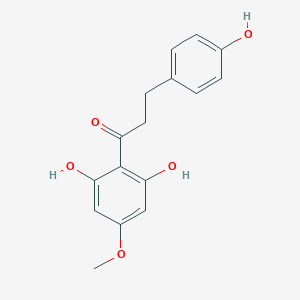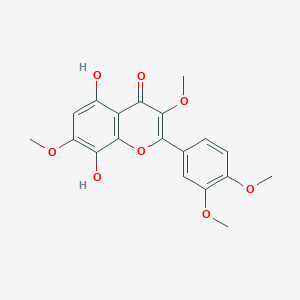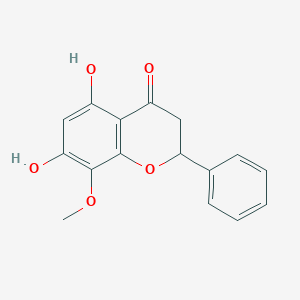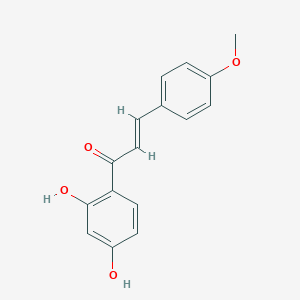
3,4'-二羟基黄酮
概述
描述
3',4'-二羟基黄酮是一种合成的黄酮类化合物,分子式为C15H10O4。 它以其多种生物活性而闻名,包括抗病毒、抗氧化和神经保护作用 。该化合物属于黄酮类化合物家族,黄酮类化合物是广泛存在于植物界的多酚类化合物,以其健康益处而闻名。
科学研究应用
3',4'-二羟基黄酮具有广泛的科学研究应用:
作用机制
3',4'-二羟基黄酮的作用机制涉及多个分子靶点和途径:
抗氧化活性: 它通过清除自由基和螯合金属离子来发挥抗氧化作用,从而保护细胞免受氧化应激.
神经保护作用: 它激活TrkB受体,这是脑源性神经营养因子 (BDNF) 的主要受体。
抗病毒活性: 它通过干扰病毒酶和蛋白质来抑制病毒复制.
生化分析
Biochemical Properties
3’,4’-Dihydroxyflavone exhibits multiple pharmacological effects. It is recognized for its antioxidant properties, helping to neutralize free radicals and protect cells from oxidative stress . It has been studied for its potential neuroprotective effects, including the ability to enhance cognitive function and protect against neurodegenerative diseases .
Cellular Effects
3’,4’-Dihydroxyflavone has been found to act as a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) . It has demonstrated therapeutic efficacy in animal models of a variety of central nervous system disorders .
Molecular Mechanism
The molecular mechanism of 3’,4’-Dihydroxyflavone involves its interaction with specific receptors. It has been found to be a potent mimic of BDNF able to act on TrkB in a similar manner . This means that 3’,4’-Dihydroxyflavone could theoretically cause similar effects as BDNF in the brain .
Temporal Effects in Laboratory Settings
The effects of 3’,4’-Dihydroxyflavone over time in laboratory settings have been observed in various studies. For instance, one study showed that 3’,4’-Dihydroxyflavone enhances all-transretinoic acid-induced superoxide-generating activity through up-regulating transcription of gp91-phox in human monoblastic U937 cells .
Dosage Effects in Animal Models
In animal models, the effects of 3’,4’-Dihydroxyflavone vary with different dosages. For instance, at a concentration of 20 μM, 3’,4’-Dihydroxyflavone caused up-regulation of the RA-induced O2–generating activity .
Metabolic Pathways
3’,4’-Dihydroxyflavone is involved in various metabolic pathways. In metabolomics studies, analyzing 3’,4’-Dihydroxyflavone can provide insights into its metabolic pathways and interactions within biological systems .
Transport and Distribution
3’,4’-Dihydroxyflavone is both orally bioavailable and able to penetrate the blood–brain barrier . This allows it to be transported and distributed within cells and tissues.
Subcellular Localization
Some indirect evidence suggests that 7,4’-dihydroxyflavone might act as a signal molecule for sensing and coordinating the operation of the isoflavonoid pathway during plant defense .
准备方法
合成路线和反应条件
3',4'-二羟基黄酮可以通过多种化学路线合成。一种常见的合成方法使用甲醇和四氢呋喃作为溶剂,并以钯碳为催化剂。 该反应在高压釜中于40℃下进行,然后过滤、浓缩、结晶、过滤得到最终产物 .
工业生产方法
3',4'-二羟基黄酮的工业生产通常涉及使用类似于实验室环境中的方法的大规模合成,但经过优化以提高产量和纯度。 在工业环境中,使用连续流动反应器和先进的纯化技术(如高效液相色谱 (HPLC) 很常见,以确保产品的质量和一致性 .
化学反应分析
反应类型
3',4'-二羟基黄酮会发生多种化学反应,包括:
氧化: 它可以在二甲基甲酰胺中存在叔丁醇钾的情况下被氧化,导致杂环的氧化裂解.
还原: 还原反应可以使用标准还原剂(如硼氢化钠)进行。
取代: 它可以进行取代反应,特别是在羟基处,使用酰氯或卤代烷等试剂。
常见试剂和条件
氧化: 二甲基甲酰胺中的叔丁醇钾。
还原: 甲醇中的硼氢化钠。
取代: 酰氯或卤代烷,在如吡啶的碱存在下。
形成的主要产物
还原: 还原的黄酮类衍生物。
取代: 酰化或烷基化的黄酮类衍生物。
相似化合物的比较
3',4'-二羟基黄酮可以与其他类似的黄酮类化合物进行比较,例如:
杨梅素: 另一种具有强抗氧化性的黄酮类化合物,但在羟基的数量和位置上有所不同.
桑色素: 具有类似的抗氧化活性,但与金属离子和 DNA 的相互作用方式不同.
异鼠李素: 与 3',4'-二羟基黄酮相比,具有不同的分子结构和较低的抗氧化活性.
4-羟基香豆素: 具有可比的抗氧化活性,但缺乏有效螯合铜离子的能力.
这些比较突出了 3',4'-二羟基黄酮的独特特性,特别是它与 DNA 和金属离子的强相互作用,这有助于其多种生物活性。
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNPMQHYWVKBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194349 | |
| Record name | 3',4'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4143-64-0 | |
| Record name | 3′,4′-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4'-Dihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-DIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOH101S66V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3',4'-Dihydroxyflavone interacts with various targets, influencing diverse cellular processes. For instance, it acts as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications like cataract formation []. It exhibits non-competitive inhibition with respect to both DL-glyceraldehyde and NADPH, showing maximal inhibition around pH 7.0 []. Furthermore, it demonstrates anti-neuroinflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide, prostaglandin E2, and cytokines like TNF-alpha, IL-1 beta, and IL-6 in BV2 microglia []. This effect is linked to the suppression of MAPK and NF-κB signaling pathways []. Additionally, it interacts with KATP channels, adenosine A3 receptors, and GABAA receptors (specifically the α2 subunit), contributing to its anti-neuropathic effects against paclitaxel-induced peripheral neuropathy [].
A: 3',4'-Dihydroxyflavone, also known as 3',4'-Dihydroxy-flavone, has the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol. Detailed spectroscopic data can be found in studies utilizing Raman and SERS [], as well as those investigating its complexation with metals like lead(II) [] and zinc(II) [] using UV-vis spectroscopy and theoretical calculations.
ANone: The provided research focuses on the biological activity of 3',4'-Dihydroxyflavone rather than its catalytic properties. There's no evidence from these studies to suggest it acts as a catalyst in chemical reactions.
A: Yes, computational chemistry plays a crucial role in understanding 3',4'-Dihydroxyflavone's interactions. Density Functional Theory (DFT) calculations were employed to study its electronic absorption properties, particularly when complexed with lead(II) []. TD-DFT calculations, combined with molecular orbital analysis, helped explain its behavior with different metals like lead(II) and zinc(II) [, ]. Additionally, molecular docking studies were conducted to predict the binding affinity and interactions of 3',4'-Dihydroxyflavone with targets like KATP channels, adenosine, and GABAA receptors []. This demonstrates the use of computational methods to understand its molecular interactions and predict potential biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


